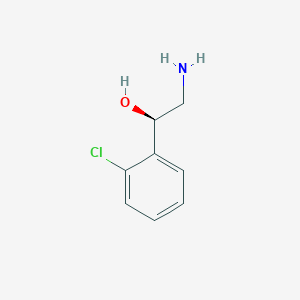

(R)-2-Amino-1-(2-chlorophenyl)ethanol

Description

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

(1R)-2-amino-1-(2-chlorophenyl)ethanol |

InChI |

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1 |

InChI Key |

HICFIEHMABUVLC-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CN)O)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)Cl |

Origin of Product |

United States |

Preparation Methods

Oxazaborolidine-Catalyzed Borane Reduction

The oxazaborolidine-catalyzed borane reduction represents a cornerstone in the enantioselective synthesis of β-amino alcohols. Adapted from methodologies developed for 2-amino-1-phenylethanol, this approach begins with 2-chloroacetophenone (phenacyl chloride) as the substrate. Key steps include:

- Enantioselective Reduction : A chiral oxazaborolidine catalyst (e.g., Corey’s catalyst) facilitates the borane-mediated reduction of the ketone group to yield (R)-2-chloro-1-(2-chlorophenyl)ethanol. The reaction proceeds via a six-membered transition state, ensuring high enantiomeric excess (ee) of 93–97%.

- Amination : The chloro intermediate undergoes nucleophilic substitution with dilute ammonium hydroxide (NH₄OH), replacing the chloride with an amine group to form the target amino alcohol.

Optimization Parameters :

- Catalyst Loading : 5–10 mol% oxazaborolidine.

- Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM).

- Temperature : 0–25°C to minimize racemization.

| Parameter | Value Range | Outcome |

|---|---|---|

| Catalyst Loading | 5–10 mol% | 93–97% ee |

| Reaction Time | 12–24 h | 85–90% Yield |

| Ammonia Concentration | 2–4 M | Complete Substitution |

This method’s scalability is limited by the cost of chiral catalysts, but it remains a benchmark for laboratory-scale synthesis.

Ruthenium-Catalyzed Asymmetric Hydrogenation

The Noyori-type asymmetric hydrogenation offers an alternative route with superior enantiocontrol. The synthesis involves:

- Substrate Preparation : 2-Chloroacetophenone is converted to its succinimido derivative via reaction with succinimide under basic conditions.

- Hydrogenation : A chiral ruthenium complex (e.g., Ru-BINAP) catalyzes the hydrogenation of the ketone to the alcohol with 98% ee.

- Hydrolysis : The succinimido group is cleaved under mild basic conditions (e.g., NaOH/EtOH) to yield the free amino alcohol.

Advantages :

- High Enantioselectivity : 98% ee achieved through precise catalyst-substrate matching.

- Scalability : Compatible with continuous-flow hydrogenation systems for industrial applications.

Limitations :

- Synthetic Complexity : Multi-step synthesis of the succinimido intermediate increases production costs.

- Catalyst Sensitivity : Requires stringent moisture-free conditions.

Biocatalytic Synthesis

Microbial Reduction Systems

Whole-cell biocatalysts (e.g., Candida ontarioensis, Rhodococcus erythropolis) enable stereoselective reductions of prochiral ketones. For (R)-2-amino-1-(2-chlorophenyl)ethanol:

- Substrate : 2-Amino-1-(2-chlorophenyl)propan-1-one.

- Enzymes : NADPH-dependent ketoreductases.

- Conditions : pH 7.0, 30°C, 24 h.

| Biocatalyst | ee (%) | Yield (%) |

|---|---|---|

| Candida ontarioensis | 99.5 | 88 |

| Rhodococcus erythropolis | 98.7 | 85 |

Key Insights :

- Permeabilized cells enhance substrate diffusion and reaction rates.

- Co-factor regeneration systems (e.g., glucose dehydrogenase) improve sustainability.

Enzymatic Kinetic Resolution

Racemic mixtures of 2-amino-1-(2-chlorophenyl)ethanol are resolved using enantioselective lipases or esterases. For example:

- Enzyme : Candida antarctica lipase B (CAL-B).

- Substrate : Racemic acetylated amino alcohol.

- Outcome : Hydrolysis of the (S)-enantiomer’s acetate group, leaving the (R)-enantiomer intact (100% ee).

Industrial-Scale Production Methodologies

Continuous-Flow Hydrogenation

Modern production facilities employ fixed-bed reactors with immobilized chiral catalysts (e.g., Ru-SYNPHOS on silica). Key metrics:

- Throughput : 50–100 kg/day.

- ee : 97–99%.

- Solvent Recovery : >95% via integrated distillation.

Crystallization-Induced Dynamic Resolution (CIDR)

Racemic amino alcohols undergo reversible racemization under basic conditions, enabling preferential crystallization of the (R)-enantiomer. Parameters:

Comparative Analysis of Preparation Methods

| Method | ee (%) | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Oxazaborolidine Reduction | 93–97 | 85–90 | High | Moderate |

| Ru-Catalyzed Hydrogenation | 98 | 90–95 | Very High | High |

| Microbial Reduction | 98–99.5 | 85–88 | Moderate | High |

| CIDR | 98 | 70 | Low | Industrial |

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-1-(2-chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, ®-2-Amino-1-(2-chlorophenyl)ethanone.

Reduction: Reduction of the ketone back to the alcohol can be achieved using chiral reducing agents.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Chiral reducing agents such as borane complexes and catalytic hydrogenation are commonly used.

Major Products

The major products formed from these reactions include the corresponding ketone, substituted derivatives, and various chiral intermediates used in pharmaceutical synthesis.

Scientific Research Applications

®-2-Amino-1-(2-chlorophenyl)ethanol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for treating neurological disorders.

Mechanism of Action

The mechanism of action of ®-2-Amino-1-(2-chlorophenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of enzymes and influence biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Key Observations :

- Optical Activity : The 2-furyl analog displays a positive optical rotation (+33.6°), contrasting with the negative rotation of the 4-chlorophenyl derivative (−64.2°), highlighting the role of substituent electronic effects on chirality .

- Synthetic Efficiency : Enzymatic synthesis of the 2-chlorophenyl variant achieves superior ee (>99.99%) compared to chemical methods for analogs like the 4-chlorophenyl compound (75% yield) .

Q & A

Q. Key Challenges :

- Avoiding racemization during acidic or basic workups.

- Scaling biocatalytic methods while maintaining ee.

How is the enantiomeric purity of this compound validated in chiral synthesis?

Advanced Question

Methodology :

- Chiral HPLC : Use of columns like Chiralpak AD-H with hexane/isopropanol (90:10) mobile phase; retention times compared to racemic standards .

- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting for enantiomers in H NMR .

- Polarimetry : Specific rotation values (e.g., in methanol) cross-referenced with literature.

Q. Key Findings :

How do researchers resolve contradictions in reported biological activity data (e.g., neurotransmitter modulation)?

Advanced Question

Methodology :

Assay Validation :

- Use standardized cell lines (e.g., HEK293 expressing human serotonin receptors) to minimize variability .

- Compare results across multiple labs using blinded samples.

Dose-Response Analysis : EC values should be replicated across independent studies (e.g., 5–10 µM for dopamine receptor binding) .

Mechanistic Studies : Competitive binding assays with radiolabeled ligands (e.g., H-spiperone) confirm direct vs. allosteric effects.

Q. Data Contradictions Example :

| Study | Reported Activity (IC) | Assay Condition |

|---|---|---|

| A | 2 µM (serotonin) | Rat brain homogenate |

| B | >50 µM (serotonin) | Recombinant receptor |

| Resolution : Species-specific receptor isoforms or endogenous modulators in homogenates may skew results . |

What computational models predict the compound’s interactions with biological targets?

Advanced Question

Methodology :

- Molecular Docking : AutoDock Vina models interactions with serotonin receptors (PDB: 5I6X), identifying H-bonds with Asp155 and hydrophobic contacts with Phe341 .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates stable ligand-receptor complexes.

- QSAR : Electron-withdrawing Cl substituents correlate with enhanced receptor affinity (pIC = 6.2 vs. 5.8 for non-chlorinated analogs) .

Q. Key Insight :

How is the compound’s stability under varying pH and temperature conditions assessed?

Basic Question

Methodology :

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : 0.1 M HCl/NaOH at 60°C for 24 hours; monitor via HPLC for degradation products (e.g., chlorophenyl acetaldehyde) .

- Oxidative Stress : 3% HO at 40°C; assess ethanolamine oxidation to nitro derivatives.

- Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C indicates thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.